![molecular formula C25H24N6O3 B2922860 Chembl4519377 CAS No. 1189885-97-9](/img/structure/B2922860.png)
Chembl4519377
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Overview
Description
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include its appearance (color, state of matter under normal conditions) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule and the types of bonds (covalent, ionic, etc.) that hold these atoms together .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. Factors to consider include the conditions needed for the reaction to occur, the products of the reaction, and the speed at which the reaction takes place .Physical And Chemical Properties Analysis
Physical properties include characteristics like melting point, boiling point, density, and solubility. Chemical properties describe how the substance reacts with other substances .Scientific Research Applications
Database Overview and Utility
ChEMBL is a vast open-access bioactivity database designed to support chemical biology, lead discovery, and target selection in drug discovery processes. It encompasses binding, functional, and ADMET information for a multitude of drug-like bioactive compounds. This information is meticulously abstracted from primary literature, curated, and standardized to enhance its utility across diverse chemical biology and drug-discovery research challenges. The database houses over 5.4 million bioactivity measurements for more than 1 million compounds and 5200 protein targets, accessible through a web interface, data downloads, and web services (Gaulton et al., 2011).
Enhancements and Features
Recent updates have introduced several enhancements to ChEMBL, such as the annotation of assays and targets using ontologies, inclusion of targets and indications for clinical candidates, and the addition of metabolic pathways for drugs. These improvements facilitate a more detailed and structured exploration of the database's extensive data, supporting a broader range of research applications from neglected disease screening to crop protection and beyond (Gaulton et al., 2016).
Application in Crop Protection Research
ChEMBL's utility extends beyond human health research into fields like crop protection. By collating an extensive dataset of bioactivity data of insecticidal, fungicidal, and herbicidal compounds, ChEMBL broadens its applicability, enabling the identification of chemical scaffolds active against specific targets or endpoints relevant to crop protection. This cross-domain applicability underscores ChEMBL's role in facilitating innovative research across the life sciences (Gaulton et al., 2015).
Streamlining Access to Data
To improve accessibility and integration of ChEMBL data into research workflows, the ChEMBL web services provide a streamlined, programmatic access to the database. This includes access to standardized bioactivity, molecule, target, and drug data, enhancing the efficiency of data retrieval and integration into drug discovery and chemical biology applications (Davies et al., 2015).
Facilitating Drug Discovery through Data Deposition
A significant advancement in ChEMBL is the development of a new data deposition system, which allows for the updating of datasets and the deposition of supplementary data. This system enables more robust capture and representation of assay details, enhancing the database's utility as a comprehensive resource for drug discovery research (Mendez et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(5,8-dimethyl-7,12-dioxo-3-phenyl-1,5,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl)-N-(2,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O3/c1-15-10-11-16(2)19(12-15)26-20(32)14-30-25(34)31-21-18(17-8-6-5-7-9-17)13-28(3)22(21)23(33)29(4)24(31)27-30/h5-13H,14H2,1-4H3,(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFGPABFZYASJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)N3C4=C(C(=O)N(C3=N2)C)N(C=C4C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 49661136 |
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